molecular formula C17H15N3O4 B11549756 2-(3-nitrophenoxy)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide

2-(3-nitrophenoxy)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide

Cat. No.: B11549756
M. Wt: 325.32 g/mol
InChI Key: XPMPOYHEHWROSV-OKSYWBHRSA-N
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Description

2-(3-nitrophenoxy)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide is an organic compound with a complex structure that includes a nitrophenoxy group and a phenylprop-2-en-1-ylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenoxy)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide typically involves a multi-step process. One common method starts with the preparation of 2-(3-nitrophenoxy)acetohydrazide, which is then reacted with cinnamaldehyde under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-(3-nitrophenoxy)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(3-nitrophenoxy)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenoxy)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the phenylprop-2-en-1-ylidene group can interact with biological macromolecules. These interactions can lead to the modulation of various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-nitrophenoxy)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H15N3O4

Molecular Weight

325.32 g/mol

IUPAC Name

2-(3-nitrophenoxy)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C17H15N3O4/c21-17(13-24-16-10-4-9-15(12-16)20(22)23)19-18-11-5-8-14-6-2-1-3-7-14/h1-12H,13H2,(H,19,21)/b8-5+,18-11+

InChI Key

XPMPOYHEHWROSV-OKSYWBHRSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)COC2=CC=CC(=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)COC2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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